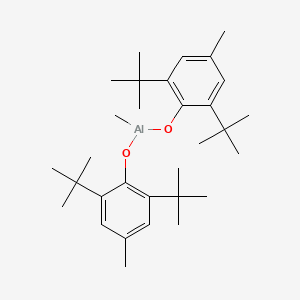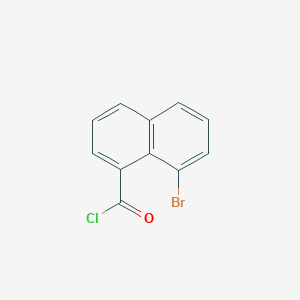
1,8,15-Triazacyclohenicosane-2,9,16-trione
Descripción general
Descripción
“1,8,15-Triazacyclohenicosane-2,9,16-trione” is a chemical compound with the molecular formula C18H33N3O3 . Its average mass is 339.473 Da and its monoisotopic mass is 339.252197 Da .
Physical And Chemical Properties Analysis
This compound has a melting point of 244-247 °C, a predicted boiling point of 668.3±50.0 °C, and a predicted density of 0.969±0.06 g/cm3 . Its pKa is predicted to be 15.89±0.20 .Aplicaciones Científicas De Investigación
Synthesis and Conformational Behavior
1,9,17-Triaza[2.2.2]metacyclophane-2, 10, 18-trione derivatives have been synthesized and their conformational behavior studied. X-Ray crystallography revealed that these derivatives adopt a Crown conformation in solid state. Dynamic NMR spectroscopy indicates interconverting mixtures of Crown and Saddle conformations in solution, with the Crown form predominating at equilibrium (Eltayeb Elhadi et al., 1980).
Chemical Reactions and Properties
1,2,3-Triones, chemically related to 1,2- and 1,4-benzoquinones, demonstrate significant electrophilic and oxidizing properties. They undergo polar reactions with carbanion-like species, leading to nucleophilic addition reactions, and redox reactions effect a partial ‘carbonyl Umpolung’ via ketyl intermediates (Schank et al., 2004).
Basicity and Crystal Structure
The synthesis and characterization of oxa-aza macrobicycles related to 1,8,15-Triazacyclohenicosane-2,9,16-trione reveal their behavior as diprotic bases in aqueous solution. Crystal structure analysis of these macrobicycles shows water molecule inclusion, forming a 'water cryptate' (Bazzicalupi et al., 1994).
Reactivity as an Enophile
Indane-1,2,3-trione, a 1,2,3-tricarbonyl system, has been identified as a highly reactive enophile. It undergoes addition and cleavage reactions efficiently, yielding allyl carboxylic acids (Gill & Kirollos, 1982).
Synthesis of Derivatives and Catalysts
Several studies focus on the synthesis of derivatives and use as catalysts. For instance, synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-trione derivatives using 1,4-disulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen sulfate as an ionic liquid catalyst demonstrates significant pharmaceutical properties (Shirini et al., 2015).
Propiedades
IUPAC Name |
1,8,15-triazacyclohenicosane-2,9,16-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O3/c22-16-10-4-1-7-13-19-17(23)11-5-2-9-15-21-18(24)12-6-3-8-14-20-16/h1-15H2,(H,19,23)(H,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBDVFFKADBHHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)NCCCCCC(=O)NCCCCCC(=O)NCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031783 | |
| Record name | 1,8,15-Triazacyclodocosane-2,9,16-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56403-08-8 | |
| Record name | 1,8,15-Triazacyclodocosane-2,9,16-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[2,3-Dihydroxypropoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium;hydroxide](/img/structure/B3144916.png)






